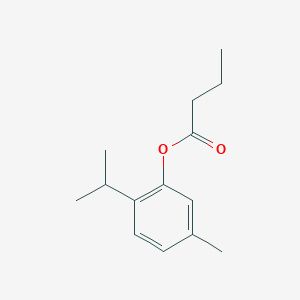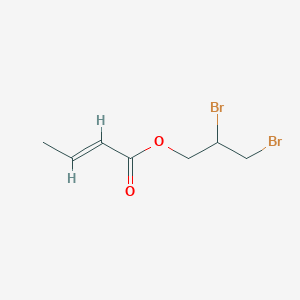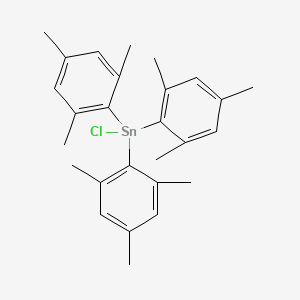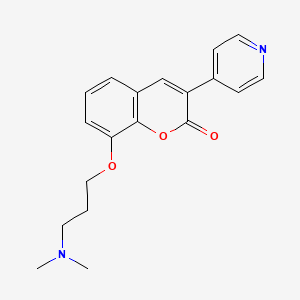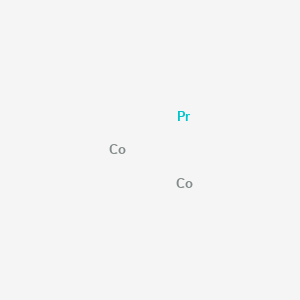![molecular formula C5H7Cl3O2S3 B14739421 Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane CAS No. 6329-42-6](/img/structure/B14739421.png)
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane is an organic compound characterized by the presence of a methoxy group, a trichloromethyl group, and a disulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane typically involves the reaction of methoxyethane with trichloromethyl disulfide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the cleavage of the disulfanyl group, resulting in simpler compounds.
Substitution: The methoxy and trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or simpler hydrocarbons.
Aplicaciones Científicas De Investigación
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s disulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methoxyethane: A simpler ether with a methoxy group, used as a solvent and in organic synthesis.
Trichloromethyl disulfide: Contains the trichloromethyl and disulfanyl groups, used as a reagent in organic chemistry.
Methoxycarbonyl compounds: Contain the methoxycarbonyl group, used in various chemical reactions and as intermediates in synthesis.
Uniqueness
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
6329-42-6 |
|---|---|
Fórmula molecular |
C5H7Cl3O2S3 |
Peso molecular |
301.7 g/mol |
Nombre IUPAC |
O-(2-methoxyethyl) (trichloromethyldisulfanyl)methanethioate |
InChI |
InChI=1S/C5H7Cl3O2S3/c1-9-2-3-10-4(11)12-13-5(6,7)8/h2-3H2,1H3 |
Clave InChI |
DBJUDGQKINRGRT-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(=S)SSC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one](/img/structure/B14739343.png)


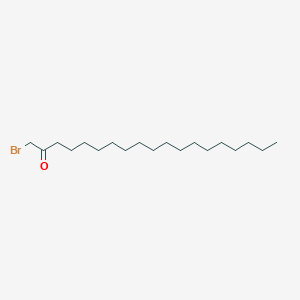
![2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide](/img/structure/B14739363.png)

